molecular formula C19H17N5S B11214084 N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline

N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline

Cat. No.: B11214084
M. Wt: 347.4 g/mol
InChI Key: AMOCIPVUFVTFDR-UHFFFAOYSA-N
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Description

N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a methylphenyl group and a methylsulfanyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .

Mechanism of Action

The mechanism of action of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and aniline-based molecules. Examples include:

Uniqueness

The uniqueness of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-d]pyrimidine core with a methylphenyl group and a methylsulfanyl aniline moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H17N5S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(2-methylsulfanylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5S/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23)

InChI Key

AMOCIPVUFVTFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4SC

Origin of Product

United States

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